(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)21-16-5-7-17(8-6-16)22-19(24)15(12-20)11-14-3-9-18(25-2)10-4-14/h3-11H,1-2H3,(H,21,23)(H,22,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRQRZEUKKBOH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s structure reveals three critical components:
- 4-(Acetylamino)aniline as the aromatic amine moiety.
- 4-Methoxybenzaldehyde as the aryl aldehyde precursor.
- Cyanoacetamide as the nucleophilic component for conjugate addition.
Retrosynthetically, the α,β-unsaturated enamide scaffold suggests a Knoevenagel condensation between 4-methoxybenzaldehyde and cyanoacetamide derivatives, followed by amidation with 4-(acetylamino)aniline. Alternative routes may involve Wittig olefination or Michael addition strategies.
Primary Synthetic Routes
Knoevenagel Condensation Followed by Amidation
Step 1: Synthesis of 2-Cyano-3-(4-Methoxyphenyl)Acrylic Acid
4-Methoxybenzaldehyde reacts with cyanoacetic acid in the presence of a catalytic base (e.g., piperidine or ammonium acetate) under reflux in toluene. The reaction proceeds via dehydration to yield the α,β-unsaturated cyanoacrylic acid intermediate.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 4-Methoxybenzaldehyde | 1.0 equiv | Toluene, reflux, 6–8 h |
| Cyanoacetic acid | 1.2 equiv | Piperidine (10 mol%) |
| Yield | 72–85% |
Step 2: Activation of Carboxylic Acid to Acid Chloride
The acrylic acid intermediate is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C to form the corresponding acid chloride.
Step 3: Amide Coupling with 4-(Acetylamino)Aniline
The acid chloride reacts with 4-(acetylamino)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at room temperature for 4–6 h, yielding the target enamide.
Critical Parameters
- Steric effects : Bulky substituents on the aniline ring may necessitate elevated temperatures.
- Stereoselectivity : The (E)-configuration is favored due to thermodynamic stability during condensation.
One-Pot Tandem Reaction Approach
A modified protocol combines the Knoevenagel condensation and amidation steps in a single pot, using polymer-supported catalysts (e.g., polystyrene-bound piperazine) to enhance efficiency.
Advantages
- Reduced purification steps.
- Higher atom economy (yield: 78–88%).
Limitations
- Sensitivity to moisture necessitates anhydrous conditions.
Alternative Methodologies
Wittig Olefination Strategy
Step 1: Synthesis of Ylide Reagent
Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium ylide.
Step 2: Olefination with 4-Methoxybenzaldehyde
The ylide reacts with 4-methoxybenzaldehyde to generate ethyl (2E)-3-(4-methoxyphenyl)acrylate.
Step 3: Functional Group Interconversion
The ester is hydrolyzed to the carboxylic acid, followed by cyanation via treatment with cyanogen bromide (BrCN) in the presence of Cu(I) catalysts.
Challenges
- Low regioselectivity during cyanation.
- Requires stringent temperature control (−10°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 15.6 Hz, 1H, CH=), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.11 (s, 3H, COCH₃).
- IR (KBr) : ν 3320 (N-H), 2210 (C≡N), 1680 (C=O), 1605 (C=C).
Industrial-Scale Considerations
Solvent Selection and Recycling
Ethyl acetate and toluene are preferred for their low toxicity and ease of recovery via distillation.
Catalytic Optimization
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity
- Mechanism of Action : The compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest, particularly in the G1 phase.
- Case Study : In vitro studies have shown that (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide significantly inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
-
Antioxidant Properties
- The compound has been evaluated for its ability to scavenge free radicals. Its antioxidant activity is crucial for preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at combating oxidative damage.
-
Neuroprotective Effects
- Emerging studies suggest that this compound may possess neuroprotective properties by modulating neuroinflammatory pathways.
- Mechanism : It protects neuronal cells from damage induced by toxic agents such as glutamate.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Case Studies |
|---|---|---|
| Anticancer | Induces apoptosis via caspase pathways | MCF-7 breast cancer cell line studies |
| Antioxidant | Scavenges free radicals | Cellular model comparisons with ascorbic acid |
| Neuroprotective | Modulates neuroinflammatory pathways | Animal models showing reduced inflammation markers |
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chlorinated and Fluorinated Analogs
Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () and (2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide () exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and mycobacteria. Their efficacy is attributed to strong electron-withdrawing groups (e.g., trifluoromethyl, chlorine), which enhance membrane penetration and target binding . In contrast, the target compound’s 4-methoxyphenyl group (electron-donating, σ = 0.36) may reduce antibacterial potency compared to these analogs .
Sulfonamide and Thiazole Derivatives
Derivatives such as (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide () and sulfonamide-bearing acrylamides () show moderate to strong antimicrobial effects. The thiazole ring and sulfonamide moiety improve solubility and target specificity, whereas the target compound’s acetylamino group may offer different pharmacokinetic advantages, such as enhanced absorption .
Anticancer Potential
Cyano-Acrylamides with Heterocyclic Substituents
Compounds like (2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide () exhibit anti-proliferative activity, likely due to the cyano group’s role as a Michael acceptor and the morpholinyl group’s modulation of kinase interactions. The target compound’s 4-acetylamino phenyl group may similarly engage with cellular targets, though its methoxy substituent could reduce electrophilicity compared to morpholine derivatives .
Kinase Inhibitors
EGFR inhibitors such as AZD9291 and CO-1686 () share acrylamide backbones designed to covalently bind kinase active sites. While the target compound lacks the pyrimidine or indole motifs critical for kinase selectivity, its cyano group could facilitate similar covalent interactions, warranting further investigation .
Physicochemical and ADMET Properties
Lipophilicity and Bioavailability
Chlorinated cinnamanilides () exhibit high lipophilicity (logP > 4), correlating with broad-spectrum antibacterial activity but increased cytotoxicity. The target compound’s methoxy and acetylamino groups likely reduce logP, improving solubility and reducing toxicity compared to highly halogenated analogs .
Electron-Withdrawing vs. Electron-Donating Groups
Substituents like trifluoromethoxy (σ = 1.64) in (2E)-3-phenyl-N-(3,4,5-trifluorophenyl)prop-2-enamide () enhance electrophilicity and target binding. The target’s methoxy group (σ = 0.36) may weaken such interactions but improve metabolic stability .
Biological Activity
The compound (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide , a member of the phenoxy-N-arylacetamide class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure, and various pharmacological effects.
Chemical Structure and Synthesis
The molecular formula of the compound is , characterized by an E configuration of the C=C bond and a complex arrangement of functional groups that contribute to its biological properties. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with acetamide under controlled conditions, often utilizing solvents like acetone and bases such as potassium carbonate to facilitate the reaction .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have indicated that compounds within this class demonstrate significant antimicrobial properties against various bacterial strains. For instance, Berest et al. (2011) reported effective inhibition of bacterial growth in vitro .
- Anticancer Properties : The compound has been evaluated for its anticancer potential using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. Preliminary results suggest moderate activity against several cancer cell lines, particularly leukemia and melanoma . Table 1 summarizes these findings:
| Cell Line | Sensitivity (10 µM) | Notes |
|---|---|---|
| K-562 (Leukemia) | Sensitive | Notable cytotoxic effects |
| HCT-15 (Colon) | Slightly Sensitive | Low cytotoxicity observed |
| SK-MEL-5 (Melanoma) | Slightly Sensitive | Limited activity reported |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : The presence of acetylamino and cyano groups can influence enzyme interactions, potentially inhibiting pathways crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that phenoxy-N-arylacetamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Properties : The methoxy group may contribute to antioxidant activity, providing protective effects against oxidative stress in cells .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Study on Antimicrobial Efficacy : A study conducted by Patel et al. (2013) demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
- Anticancer Screening : In vitro studies involving the NCI's 60 cancer cell line panel revealed specific sensitivity patterns, particularly in leukemia cell lines. These findings support further exploration into the structural modifications that could enhance anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of cyanoacetamide derivatives with substituted benzaldehydes under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated cyanoacrylamide core .
- Step 2: Functionalization of the aromatic rings via nucleophilic substitution or coupling reactions. For example, the 4-methoxyphenyl group can be introduced using Ullmann coupling or Buchwald-Hartwig amination .
- Step 3: Acetylation of the aniline moiety using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
Critical Parameters:
- Temperature Control: Maintain 60–80°C during condensation to avoid side reactions like hydrolysis of the cyano group .
- Catalyst Selection: Use EDCl/HOBt for amide bond formation to enhance coupling efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm regiochemistry and stereochemistry. For example, the (2E)-configuration is verified by a trans coupling constant (J = 12–16 Hz) between the α,β-unsaturated protons .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ at m/z 378.1445 for C21H20N3O3) .
- X-ray Crystallography: Determine absolute configuration and packing interactions using SHELX software for refinement (e.g., monoclinic P21/c space group, β ≈ 95°) .
- HPLC: Assess purity (>99%) with a C18 column and UV detection at 254 nm .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Evaluate kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase), leveraging crystallographic data for receptor preparation .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) in real-time using Biacore systems .
- Cellular Pathway Analysis: Perform RNA-seq or Western blotting to identify downstream signaling markers (e.g., phosphorylation of ERK/AKT) .
Q. What computational strategies predict its physicochemical properties and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict redox behavior and charge distribution .
- Molecular Dynamics (MD) Simulations: Simulate solvation dynamics in water/DMSO mixtures (GROMACS) to assess stability and aggregation tendencies .
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (≈2.5), bioavailability, and CYP450 inhibition .
Q. How should contradictory spectral data be resolved during structural elucidation?
Methodological Answer:
- Case Study: If NMR shows conflicting coupling constants for the α,β-unsaturated system:
- Repeat Synthesis: Ensure reaction conditions (e.g., anhydrous solvents) eliminate hydrolysis byproducts .
- Advanced NMR: Acquire 1H-13C HMBC to confirm connectivity between the cyano group and acrylamide backbone .
- X-ray Diffraction: Resolve ambiguity by growing single crystals (e.g., slow evaporation from DMSO/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
